molecular formula C9H8BrNO2 B13351605 6-Bromoindoline-3-carboxylic acid

6-Bromoindoline-3-carboxylic acid

Cat. No.: B13351605
M. Wt: 242.07 g/mol
InChI Key: GWSJVFKURAVUMQ-UHFFFAOYSA-N
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Description

6-Bromoindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindoline-3-carboxylic acid typically involves the bromination of indoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoindoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromoindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group enhance its binding affinity to biological receptors, leading to various biological effects. The compound can inhibit enzymes or interfere with cellular processes, contributing to its antiviral, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 6-Bromoindoline-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential for diverse applications. The combination of the bromine atom and carboxylic acid group provides a versatile platform for further chemical modifications and biological investigations .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-3,7,11H,4H2,(H,12,13)

InChI Key

GWSJVFKURAVUMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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